REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5](/[CH:8]=[C:9](/[N+]([O-])=O)\[CH3:10])=[CH:4][C:3]=1[N+:14]([O-])=O.C(O)(=[O:19])C>[Fe]>[NH2:14][C:3]1[CH:4]=[C:5]([CH2:8][C:9](=[O:19])[CH3:10])[CH:6]=[CH:7][C:2]=1[Cl:1]
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Name
|
|
Quantity
|
13.6 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)\C=C(/C)\[N+](=O)[O-])[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
34 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at 60° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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to cool to room temperature
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Type
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STIRRING
|
Details
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stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The reaction mixture is poured onto ice-water (300 ml)
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Type
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FILTRATION
|
Details
|
filtered through Celite® (filter agent)
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Type
|
WASH
|
Details
|
washing with DCM (500 ml)
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Type
|
CUSTOM
|
Details
|
The organic portion is separated
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Type
|
WASH
|
Details
|
washed with water (2×300 ml) and brine (300 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude residue is absorbed onto silica and purification by flash chromatography on silica eluting with 20% EtOAc/Hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |